5(Z),11(Z),14(Z)-Eicosatrienoic Acid

Descripción general

Descripción

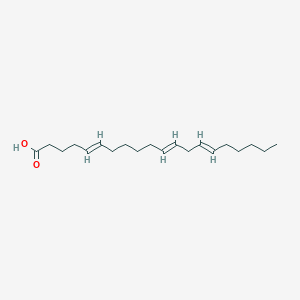

5(Z),11(Z),14(Z)-Eicosatrienoic Acid, also known as sciadonic acid, is a polyunsaturated fatty acid with three double bonds located at the 5th, 11th, and 14th carbon positions. It belongs to the class of long-chain fatty acids and is an omega-6 fatty acid. This compound is naturally found in certain plant oils, such as pine nut oil, and has been studied for its various physiological and pathological properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5(Z),11(Z),14(Z)-Eicosatrienoic Acid can be achieved through several methods. One common approach involves the desaturation of precursor fatty acids using desaturase enzymes. For example, the biosynthesis of sciadonic acid has been achieved in the organism Anemone leveillei via two Δ5-desaturases, AL10 and AL21 . Another method involves the esterification reaction catalyzed by lipase enzymes, such as Lipozyme RM IM, in solvent-free conditions using pine nut oil .

Industrial Production Methods

Industrial production of this compound typically involves the extraction of the compound from natural sources, such as pine nut oil. The oil is subjected to various purification processes, including distillation, chromatography, and crystallization, to isolate the desired fatty acid .

Análisis De Reacciones Químicas

Types of Reactions

5(Z),11(Z),14(Z)-Eicosatrienoic Acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are often catalyzed by enzymes or chemical reagents.

Common Reagents and Conditions

Oxidation: The compound can be oxidized by lipoxygenase and cyclooxygenase enzymes to form specific lipid mediators.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Substitution reactions may involve the use of halogenating agents or other electrophiles.

Major Products

The major products formed from these reactions include various hydroxylated and epoxidized derivatives, which have distinct biological activities .

Aplicaciones Científicas De Investigación

Chemical Properties and Sources

- Molecular Formula : CHO

- Molecular Weight : 306.48 g/mol

- Sources : Found in natural sources such as maritime pine (Pinus pinaster) seed oil, gymnospermae leaves, seeds, and freshwater gastropods .

Anti-inflammatory Properties

This compound has been shown to reduce inflammatory processes when applied topically. This effect is attributed to its ability to displace arachidonic acid from phospholipid pools, resulting in decreased production of inflammatory mediators such as prostaglandin E2 and leukotrienes .

- Case Study : In a study involving transgenic mice expressing human ApoA1, dietary supplementation with maritime pine seed oil, which contains this fatty acid, resulted in lowered levels of high-density lipoprotein and ApoA1, indicating a potential role in lipid metabolism and inflammation regulation .

Potential Role in Cardiovascular Health

Research indicates that this compound may influence lipid profiles favorably. Its incorporation into diets has been linked to improved cholesterol efflux and modulation of lipid metabolism pathways .

- Findings : A study highlighted that the fatty acid could diminish cholesterol efflux in vitro, suggesting its utility in developing dietary strategies for managing cardiovascular diseases .

Metabolic Pathways and Biomarkers

This compound is involved in various metabolic pathways that produce bioactive lipid mediators. These metabolites have been explored as potential biomarkers for diseases.

Lipidomic Biomarkers for Nonalcoholic Fatty Liver Disease (NAFLD)

Recent studies have identified eicosanoid metabolites derived from polyunsaturated fatty acids as novel biomarkers for differentiating between nonalcoholic fatty liver disease (NAFL) and nonalcoholic steatohepatitis (NASH). Specifically, 11,12-dihydroxy-eicosatrienoic acid has emerged as a leading candidate due to its diagnostic accuracy .

- Clinical Relevance : The profiling of eicosanoid levels can aid in the non-invasive diagnosis of liver diseases, highlighting the importance of fatty acids like this compound in clinical settings.

Nutritional Studies

The compound's presence in various dietary sources makes it an interesting subject for nutritional research. Studies have focused on its effects on human health when included in diets rich in polyunsaturated fatty acids.

Pharmacological Research

The anti-inflammatory properties of this compound are being investigated for therapeutic applications in conditions characterized by chronic inflammation. Its mechanism of action involves modulation of lipid signaling pathways that are crucial for maintaining homeostasis during inflammatory responses .

Mecanismo De Acción

The mechanism of action of 5(Z),11(Z),14(Z)-Eicosatrienoic Acid involves its conversion to various bioactive lipid mediators by enzymes such as lipoxygenase and cyclooxygenase. These mediators then interact with specific molecular targets, such as receptors and enzymes, to exert their effects. For example, the compound can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .

Comparación Con Compuestos Similares

5(Z),11(Z),14(Z)-Eicosatrienoic Acid can be compared with other similar compounds, such as:

Arachidonic acid (5,8,11,14-Eicosatetraenoic acid): Both are polyunsaturated fatty acids, but arachidonic acid has an additional double bond at the 8th position.

Dihomo-γ-linolenic acid (8,11,14-Eicosatrienoic acid): This compound has double bonds at the 8th, 11th, and 14th positions, differing from this compound by the position of the first double bond.

Epoxyeicosatrienoic acids: These are epoxide derivatives of eicosatrienoic acids and have different biological activities.

The uniqueness of this compound lies in its specific double bond configuration, which influences its biological activity and potential therapeutic applications .

Propiedades

IUPAC Name |

(5E,11E,14E)-icosa-5,11,14-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,15-16H,2-5,8,11-14,17-19H2,1H3,(H,21,22)/b7-6+,10-9+,16-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRHHYVQTPBEDFE-CDCWTTDFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCC=CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C/C=C/CCCC/C=C/CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15541-36-3 | |

| Record name | Eicosa-5,11,14-trienoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015541363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.